5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,3-oxazole core substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a carbonitrile moiety. The 5-position of the oxazole ring is functionalized with a piperazine group bearing a 3-chlorobenzoyl substituent.
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-3-1-2-15(12-16)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)14-4-6-17(23)7-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOZYNSNMVWCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclization
The 2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile intermediate is synthesized via cyclodehydration of α-amino ketone precursors. A representative procedure involves:
Precursor preparation :
Halogenation at C-5 :
Key parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 110–120°C |
| Solvent | Acetic anhydride |
| Catalyst | None required |
| Reaction Time | 5–8 hours |
Preparation of 1-(3-Chlorobenzoyl)piperazine
Acylation of Piperazine
Piperazine undergoes selective monoacylation using 3-chlorobenzoyl chloride under Schotten-Baumann conditions:
Procedure :
Yield Optimization :
Characterization Data :
- Melting Point : 87–88°C
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.85–3.50 (m, 8H, piperazine)
Coupling of Oxazole and Piperazine Moieties
Nucleophilic Aromatic Substitution
The bromine at C-5 of the oxazole undergoes displacement by the secondary amine of 1-(3-chlorobenzoyl)piperazine:
Reaction Setup :
Mechanistic Insights :
- The reaction proceeds via a two-step SNAr mechanism:
a) Base deprotonates piperazine, generating a nucleophilic amine.
b) Amine attacks the electron-deficient C-5 position of the oxazole.
- The reaction proceeds via a two-step SNAr mechanism:
Yield Comparison :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 65 |
| Cs₂CO₃ | DMSO | 100°C | 72 |
| DBU | MeCN | 60°C | 58 |
Alternative Synthetic Routes
One-Pot Oxazole-Piperazine Assembly
Recent advancements enable concurrent oxazole formation and piperazine coupling:
- Procedure :
Advantages :
- Eliminates separate halogenation step
- Reduces purification stages
Limitations :
- Requires strict stoichiometric control
- Lower functional group tolerance
Critical Analysis of Methodologies
Yield vs. Scalability
- Traditional stepwise synthesis : Higher yields (65–72%) but multiple purification steps limit industrial application.
- One-pot methods : Moderate yields (50–60%) but favorable for combinatorial chemistry.
Regiochemical Challenges
- Competing reactions at oxazole C-4 vs. C-5 positions necessitate careful electronic tuning:
Industrial-Scale Considerations
Solvent Selection
Purification Strategies
- Chromatography : Silica gel chromatography remains standard for research-scale batches.
- Crystallization : Optimized solvent pairs (EtOAc/heptane) enable kilogram-scale crystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile exhibits a range of biological activities:
- Antitumor Activity : Compounds containing the oxazole moiety have shown significant antitumor properties. Studies indicate that derivatives of oxazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against different bacterial strains, demonstrating promising results. Its structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
- Neuropharmacological Effects : The piperazine component is known for its neuroactive properties. Research suggests that derivatives can modulate neurotransmitter systems, making them candidates for treating neuropsychiatric disorders .
Applications in Scientific Research
The compound's versatility allows it to be utilized in several research domains:
Drug Development
The unique structure of this compound positions it as a lead compound in drug discovery programs targeting cancer and infectious diseases. Its mechanism of action is under investigation to optimize its efficacy and reduce side effects.
Biological Assays
The compound serves as a valuable tool in biological assays aimed at understanding disease mechanisms. Its ability to inhibit specific enzymes or cellular pathways makes it suitable for high-throughput screening processes in drug discovery .
Molecular Docking Studies
Computational studies using molecular docking simulations have been employed to predict the binding affinities of this compound with various molecular targets involved in pain and inflammation. These studies help guide further modifications to enhance potency and selectivity .
Case Studies
Several case studies highlight the practical applications of this compound:
- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent .
- Neuropharmacology : Research has shown that compounds with similar structures can modulate serotonin receptors, indicating potential use in treating anxiety and depression disorders. Further studies are needed to explore the full neuropharmacological profile of this compound .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit key enzymes or proteins that are essential for cancer cell proliferation and survival. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or repair mechanisms .
Comparison with Similar Compounds
Key Structural Features :
- 1,3-Oxazole core : Imparts rigidity and metabolic stability.
- 4-Fluorophenyl group (2-position): Enhances lipophilicity and π-π stacking interactions.
- Carbonitrile (4-position): May influence electronic properties and binding affinity.
- 3-Chlorobenzoyl-piperazine (5-position): Modulates receptor selectivity and pharmacokinetics.
Comparison with Structurally Similar Compounds
The following analogues were selected based on substitutions at the oxazole core, piperazine substituents, or aryl groups.
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (Compound B)
- Structural Differences :
- Benzoyl group at piperazine: 2-Fluorobenzoyl vs. 3-Chlorobenzoyl in Compound A.
- Aryl substitution: 2-Fluorophenyl vs. 4-Fluorophenyl at the oxazole 2-position.
- Molecular Weight: 394.381 (Compound B) vs. ~406.82 (Compound A, calculated).
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (Compound C)
- Structural Differences :
- Benzoyl group at piperazine: 4-Fluorobenzoyl vs. 3-Chlorobenzoyl in Compound A.
- Impact: The 4-fluoro substituent introduces a stronger electron-withdrawing effect than 3-chloro, which may influence the compound’s electronic distribution and metabolic stability . Monoisotopic Mass: 382.083 (Compound C) vs. 382.083 (Compound A) suggests similar stability under mass spectrometry conditions .
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile (Compound D)
- Structural Differences :
- Aryl substitution: 2-Furyl vs. 4-Fluorophenyl at the oxazole 2-position.
- Molecular Formula: C₁₉H₁₅ClN₄O₃ (Compound D) vs. C₂₁H₁₅ClFN₄O₂ (Compound A).
Pharmacological and Physicochemical Data Table
Biological Activity
The compound 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is defined by the following formula:
This structure includes a piperazine ring, a chlorobenzoyl moiety, and a fluorophenyl group, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various bacterial strains and fungi. The presence of the piperazine and chlorobenzoyl groups may enhance this activity by improving membrane permeability or inhibiting specific bacterial enzymes .
Analgesic and Anti-inflammatory Effects
The compound has been evaluated for its analgesic properties. In pharmacological tests such as the writhing test and hot plate test , it exhibited significant pain-relief effects comparable to standard analgesics. Molecular docking studies suggest that it may interact with pain-related receptors like COX-2 and TRPV1, which are known targets for anti-inflammatory drugs .
Antitumor Activity
Preliminary studies have indicated that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis through pathways mediated by reactive oxygen species (ROS) and mitochondrial dysfunction .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : Interaction with receptors such as COX-2 could lead to reduced prostaglandin synthesis, alleviating pain and inflammation.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to apoptosis.
Study 1: Analgesic Effects
A study assessed the analgesic effects of various oxazole derivatives, including our compound. Results indicated a significant reduction in pain responses in animal models when administered at specific dosages. The most effective doses correlated with receptor binding affinities predicted by molecular docking simulations .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of oxazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Tables
Q & A
What synthetic strategies are recommended for preparing 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile?
Answer:
A modular approach is advised, focusing on coupling the oxazole core with functionalized piperazine and aryl groups. Key steps include:
- Oxazole formation: Use a Hantzsch-type cyclization between a β-ketonitrile precursor and an appropriate carboxamide to construct the oxazole ring .
- Piperazine functionalization: Introduce the 3-chlorobenzoyl group via nucleophilic acyl substitution on the piperazine ring under mild basic conditions (e.g., DIPEA in DCM) .
- Cyanide introduction: Optimize the cyano group placement at the oxazole-4 position using trimethylsilyl cyanide (TMSCN) or similar reagents in the presence of Lewis acids .
Validation: Monitor intermediates via LC-MS and confirm regioselectivity using NOESY NMR to avoid positional isomerism .
How can spectroscopic and crystallographic data resolve ambiguities in the compound’s structure?
Answer:
- NMR: Assign the 4-fluorophenyl proton signals using - HMBC correlations to confirm substitution patterns. The piperazine protons typically show splitting patterns indicative of restricted rotation .
- X-ray crystallography: Use SHELX programs (e.g., SHELXL) to refine crystal structures, particularly to resolve disorder in the piperazine or benzoyl groups. For example, evidence from similar oxazole derivatives shows that thermal motion parameters (ADPs) help identify dynamic disorder .
- Mass spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]) and detects potential impurities like dehalogenated byproducts .
What methodologies are effective for analyzing conformational flexibility in the piperazine ring?
Answer:
- Crystallographic puckering parameters: Apply Cremer-Pople coordinates to quantify ring puckering amplitudes (e.g., and ) using atomic coordinates from X-ray data. This reveals pseudorotation pathways and dominant conformers .
- DFT calculations: Compare experimental and computed (B3LYP/6-31G*) puckering parameters to assess solvent or packing effects. For example, gas-phase calculations may overestimate planarity compared to crystal structures .
- Dynamic NMR: Probe ring inversion barriers by monitoring coalescence of piperazine proton signals at variable temperatures (e.g., 298–373 K) .
How can researchers reconcile discrepancies between in vitro kinase inhibition data and computational docking predictions?
Answer:
- Kinase profiling: Use broad-panel assays (e.g., KinomeScan) to identify off-target interactions. Compound 7x in , a structurally related kinase inhibitor, exhibited unexpected ARK5 activity despite being designed for CDK4, highlighting the need for empirical validation .
- Docking refinement: Incorporate molecular dynamics (MD) simulations to account for protein flexibility. For example, adjust the binding pocket’s dielectric constant to better model solvent effects .
- Mutagenesis studies: Validate key residue interactions (e.g., hinge-region hydrogen bonds) by comparing wild-type and mutant kinase IC values .
What strategies address low solubility in biological assays?
Answer:
- Co-solvent systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while avoiding aggregation. Pre-saturate buffers to prevent precipitation during dilution .
- Prodrug derivatization: Introduce ionizable groups (e.g., phosphate esters) at the oxazole-4 position to enhance aqueous solubility. Monitor stability via HPLC under physiological pH .
- Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins, as demonstrated for similar hydrophobic kinase inhibitors, and measure release kinetics using dialysis membranes .
How should researchers handle crystallographic disorder in the 3-chlorobenzoyl moiety?
Answer:
- Multi-conformer refinement: In SHELXL, model alternative benzoyl orientations with partial occupancy (e.g., 60:40 split) and apply geometric restraints to prevent overfitting .
- Hirshfeld surface analysis: Compare close contacts (e.g., C–Cl⋯π interactions) to identify packing forces stabilizing specific conformers .
- Temperature-dependent studies: Collect data at 100 K (if possible) to reduce thermal motion artifacts and improve disorder resolution .
What are key considerations for SAR studies targeting oxazole derivatives?
Answer:
- Bioisosteric replacements: Substitute the 4-fluorophenyl group with electron-deficient heterocycles (e.g., pyridyl) to modulate π-stacking interactions. highlights the importance of aryl electronegativity in kinase binding .
- Piperazine modifications: Replace the 3-chlorobenzoyl group with sulfonamides or ureas to alter hydrogen-bonding capacity. Track changes in log and membrane permeability .
- Cyanide replacement: Test nitro or trifluoromethyl groups at the oxazole-4 position to assess electronic effects on target engagement .
How can metabolic stability be improved without compromising target affinity?
Answer:
- Deuterium incorporation: Replace labile hydrogens (e.g., piperazine C–H) with deuterium to slow CYP450-mediated oxidation, as seen in deuterated kinase inhibitors .
- Steric shielding: Introduce bulky substituents adjacent to metabolically vulnerable sites (e.g., oxazole-5 position) to hinder enzyme access .
- In vitro microsomal assays: Compare half-lives in human liver microsomes (HLM) with and without NADPH cofactors to identify primary metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
